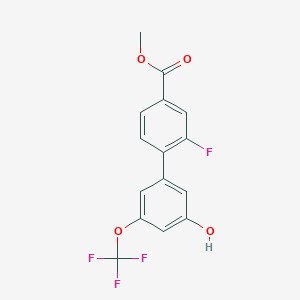
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (FMC-TFP) is a fluorinated phenol compound that has been found to possess a wide range of applications in the fields of scientific research and laboratory experiments. It has been used as a reagent in organic synthesis, as a pharmaceutical drug, and as a diagnostic agent. FMC-TFP is a versatile compound that can be used in a variety of applications, including drug synthesis, drug delivery, and drug testing.
Applications De Recherche Scientifique
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been used in a variety of scientific research applications, including drug synthesis, drug delivery, and drug testing. It has been used as a reagent in organic synthesis, as a pharmaceutical drug, and as a diagnostic agent. 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has also been used in the synthesis of a variety of other compounds, including trifluoromethyl-substituted phenols, fluoroalkyl-substituted phenols, and fluoroalkyl-substituted amines.
Mécanisme D'action
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is a fluorinated phenol compound that has been found to possess a wide range of applications in the fields of scientific research and laboratory experiments. Its mechanism of action is based on its ability to act as a nucleophile in organic reactions. The nucleophilic nature of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% allows it to react with other molecules, such as amines, carboxylic acids, and alcohols, resulting in the formation of new compounds.
Biochemical and Physiological Effects
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-microbial properties. It has also been found to possess anti-tumor and anti-cancer properties, as well as to possess the ability to inhibit the growth of bacteria, fungi, and viruses. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess the ability to modulate the activity of various enzymes and proteins, including those involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments offers a number of advantages. It is a highly versatile compound that can be used in a variety of applications, including drug synthesis, drug delivery, and drug testing. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is relatively easy to synthesize and is relatively stable in solution. However, there are also some limitations to the use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. It is a highly toxic compound and should be handled with caution. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is a relatively expensive compound, making it cost-prohibitive for some laboratory experiments.
Orientations Futures
The potential future directions for the use of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in scientific research and laboratory experiments are numerous. 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been found to possess a wide range of biochemical and physiological effects, making it a potential candidate for further research into its therapeutic potential. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% could be explored as a potential drug delivery vehicle, as it has been found to possess the ability to modulate the activity of various enzymes and proteins. Additionally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% could be explored as a potential diagnostic agent, as it has been found to possess anti-tumor and anti-cancer properties. Finally, 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% could be explored as a potential reagent for organic synthesis, as it is highly versatile and relatively stable in solution.
Méthodes De Synthèse
5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized through a number of methods, including the Friedel-Crafts acylation of phenol with 4-fluoro-2-methoxybenzoyl chloride, the reaction of 4-fluoro-2-methoxybenzoyl chloride with phenol in the presence of a Lewis acid catalyst, and the reaction of 2-fluoro-4-methoxybenzoyl chloride with phenol in the presence of a Lewis acid catalyst. The synthesis of 5-(2-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can also be achieved through a reaction of 2-fluoro-4-methoxybenzoyl chloride with trifluoromethyl phenol in the presence of a Lewis acid catalyst.
Propriétés
IUPAC Name |
methyl 3-fluoro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O4/c1-22-14(21)8-2-3-12(13(16)6-8)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUQYUQTPXVYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686713 |
Source


|
| Record name | Methyl 2-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-82-7 |
Source


|
| Record name | Methyl 2-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

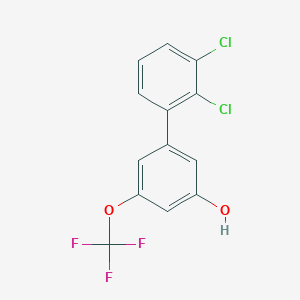

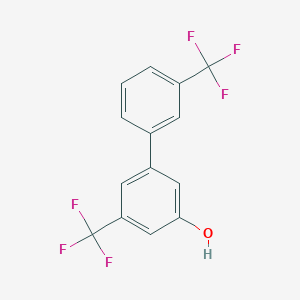
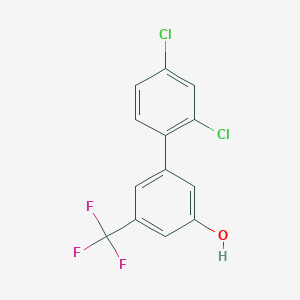
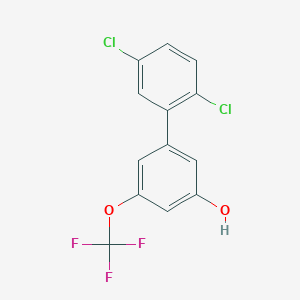
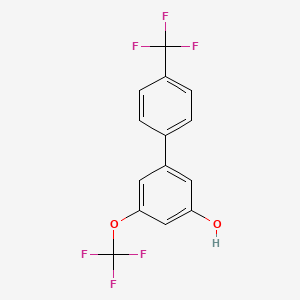
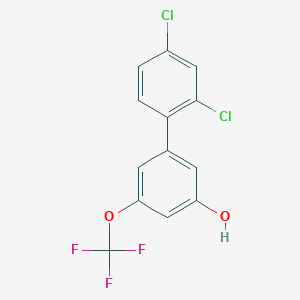


![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)


